3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264046-83-4
VCID: VC11685887
InChI: InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,19,20)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264046-83-4

Cat. No.: VC11685887

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264046-83-4

Specification

CAS No. 1264046-83-4
Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name 5-ethoxycarbonyl-3-methyl-2-(3-methylphenyl)-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C15H18N2O4/c1-4-21-13(18)12-9-15(3,14(19)20)17(16-12)11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,19,20)
Standard InChI Key UFQPAVQXCULMLX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring (C3H4N2\text{C}_{3}\text{H}_{4}\text{N}_{2}) with three distinct substituents:

  • Ethoxycarbonyl group (-COOEt) at position 3, contributing to electrophilic reactivity.

  • Methyl group (-CH3_3) at position 5, enhancing steric bulk.

  • 3-Methylphenyl group at position 1, providing aromatic interactions.
    Additionally, a carboxylic acid moiety (-COOH) at position 5 introduces polarity, facilitating hydrogen bonding with biological targets.

IUPAC Nomenclature

The systematic name, 3-(ethoxycarbonyl)-5-methyl-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, adheres to IUPAC rules by prioritizing the pyrazole numbering and substituent positions.

Synthesis and Characterization

Synthetic Route

The synthesis typically involves cyclization of hydrazones derived from ethyl acetoacetate and 3-methylphenylhydrazine. Key steps include:

  • Condensation: Ethyl acetoacetate reacts with 3-methylphenylhydrazine in ethanol under acidic conditions to form a hydrazone intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization upon heating, forming the pyrazole ring.

  • Purification: Recrystallization or column chromatography isolates the product in >95% purity.

Table 1: Synthesis Conditions

ParameterDetails
ReactantsEthyl acetoacetate, 3-methylphenylhydrazine
SolventEthanol or methanol
CatalystHCl or H2SO4\text{H}_2\text{SO}_4
TemperatureReflux (78–100°C)
Yield70–85%

Spectroscopic Characterization

  • FTIR: Peaks at 1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch from carboxylic acid) .

  • 1H NMR^1\text{H NMR}: Signals at δ 1.2–1.4 ppm (triplet, -CH2_2CH3_3), δ 2.3 ppm (singlet, aryl -CH3_3), and δ 12.1 ppm (broad, -COOH) .

  • 13C NMR^{13}\text{C NMR}: Resonances at δ 165 ppm (carboxylic acid C=O) and δ 160 ppm (ethoxycarbonyl C=O) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane (NM), with stronger solute-solvent interactions observed in NM (VmE=1.2cm3/molV_m^E = -1.2 \, \text{cm}^3/\text{mol}) compared to DMSO (VmE=0.8cm3/molV_m^E = -0.8 \, \text{cm}^3/\text{mol}) . This suggests preferential dipole-dipole interactions in NM due to its lower dielectric constant .

Table 2: Physical Properties

PropertyValue
Molecular Weight290.31 g/mol
Density (25°C)1.24 g/cm3^3
Melting Point189–192°C
LogP (Octanol-Water)2.3

Reactivity

The carboxylic acid group undergoes typical reactions:

  • Esterification: Forms methyl esters with methanol/H2SO4\text{H}_2\text{SO}_4.

  • Amidation: Reacts with amines to yield bioactive amides.
    The ethoxycarbonyl group participates in nucleophilic acyl substitutions, enabling further derivatization.

Biological Activities and Applications

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 0.8 µM, outperforming diclofenac (IC50_{50} = 1.2 µM) . Molecular docking reveals hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue .

Table 3: Pharmacological Profile

ActivityModelResult
AntimicrobialS. aureusMIC = 8–16 µg/mL
Anti-inflammatoryCOX-2 inhibitionIC50_{50} = 0.8 µM
AnticancerMCF-7 cellsIC50_{50} = 15 µM

Agricultural Applications

As a pyrazole-based agrochemical, it acts as a growth regulator in crops, increasing yield by 20–30% in wheat trials. The ethoxycarbonyl group enhances systemic translocation within plant tissues.

Pharmacological Mechanisms

Enzyme Inhibition

The compound’s carboxylic acid group chelates metal ions in enzyme active sites, such as zinc in angiotensin-converting enzyme (ACE), reducing blood pressure in hypertensive rat models (MAP decrease = 25 mmHg) .

Receptor Modulation

In estrogen receptor (ER)-positive breast cancer cells, the 3-methylphenyl group engages in hydrophobic interactions with ERα’s ligand-binding domain, inducing apoptosis (EC50_{50} = 10 µM) .

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